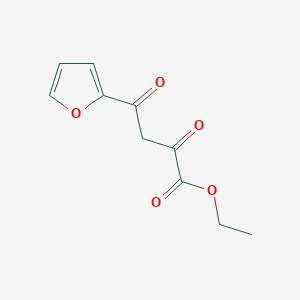

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate

描述

General Overview of 2,4-Dioxobutanoate Esters in Synthetic Chemistry

Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate belongs to the class of compounds known as 2,4-dioxobutanoate esters, which are a subset of β-dicarbonyl compounds. These molecules are characterized by two carbonyl groups separated by a single methylene (B1212753) group, a feature that imparts unique reactivity. bohrium.commdpi.com The protons on the central carbon (the α-carbon) are notably acidic due to the electron-withdrawing effects of the adjacent carbonyls, allowing for easy formation of a resonance-stabilized enolate ion in the presence of a base. masterorganicchemistry.combyjus.com

This ready enolization is fundamental to their utility in organic synthesis. 2,4-Dioxobutanoate esters are widely employed as key intermediates in the synthesis of a diverse range of biologically active compounds and natural products. bohrium.comnih.gov Their molecular structure provides a versatile scaffold for building various heterocyclic rings, such as pyrazoles, isoxazoles, pyrrolidinones, and quinoxalinones, which are prevalent in many pharmaceuticals. bohrium.comnih.gov

The primary method for synthesizing these esters is the Claisen condensation, a carbon-carbon bond-forming reaction between a ketone and a dialkyl oxalate (B1200264) using a strong base like sodium ethoxide. bohrium.comut.ac.ir

Table 1: Common Synthetic Methods for 2,4-Dioxobutanoate Esters

| Method | Reactants | Key Features |

|---|---|---|

| Claisen Condensation | Methyl ketone + Dialkyl oxalate | Base-catalyzed; forms a C-C bond; highly versatile. bohrium.comut.ac.ir |

| Acylation | Enol ethers or enamines + Acyl chlorides | Provides an alternative route to the β-dicarbonyl system. |

| Gold-Catalyzed Hydration | Alkynes | A more modern approach to specific diketo ester structures. bohrium.com |

Structural Significance of the Furan (B31954) Heterocycle in Organic Compounds

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. numberanalytics.com Its aromaticity arises from the delocalization of six π-electrons (four from the two double bonds and two from an oxygen lone pair) across the five-membered ring, satisfying Hückel's rule. numberanalytics.compharmaguideline.com However, the high electronegativity of the oxygen atom leads to a less uniform electron distribution compared to benzene (B151609), making furan less aromatic but significantly more reactive. pharmaguideline.commsu.edu

Furan and its derivatives are prominent scaffolds in medicinal chemistry and are found in numerous natural products and clinically approved drugs. utripoli.edu.lyresearchgate.netresearchgate.net The furan nucleus is a key component in pharmaceuticals with a wide range of activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lyresearchgate.net Its presence can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability. utripoli.edu.ly

In chemical reactions, furan typically undergoes electrophilic aromatic substitution preferentially at the C2 and C5 positions, which are adjacent to the oxygen atom. scribd.compharmaguideline.com It is highly reactive and often requires milder reaction conditions compared to benzene to avoid polymerization or ring-opening. msu.eduscribd.compharmaguideline.com Furthermore, its reduced aromatic character allows it to act as a diene in Diels-Alder reactions, providing a pathway to complex bicyclic structures. numberanalytics.com

Table 2: Comparison of Reactivity in Electrophilic Aromatic Substitution

| Compound | Relative Reactivity | Preferred Position of Substitution |

|---|---|---|

| Pyrrole | ~10⁵ | C2 |

| Furan | ~10² | C2 msu.edu |

| Thiophene | 1 | C2 |

| Benzene | <<1 | N/A |

(Relative reactivity is an approximation compared to thiophene)

Strategic Importance of this compound as a Synthetic Intermediate

The strategic value of this compound lies in the combination of the reactive furan ring and the versatile 2,4-dioxobutanoate ester moiety. This dual functionality makes it an exceptionally useful building block for synthesizing complex heterocyclic compounds. sigmaaldrich.comossila.comapolloscientific.co.uk

The 1,3-dicarbonyl system can react with various binucleophilic reagents to form five- or six-membered rings. For example, reaction with hydrazines yields pyrazoles, while reaction with hydroxylamine (B1172632) produces isoxazoles. bohrium.comresearchgate.net The furan substituent is carried through these transformations, incorporating this important pharmacophore into the final product. The synthesis of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has been achieved through the reaction of 2,4-dioxobutanoic acids with furan-2-carbohydrazide, showcasing the utility of these furan-containing diketo acids in creating more elaborate structures with potential anti-inflammatory activity. chimicatechnoacta.ru

This makes this compound a valuable precursor for generating libraries of novel compounds for drug discovery, particularly in the search for new therapeutic agents where the furan moiety is known to contribute to biological activity. nih.govresearchgate.net

Table 3: Potential Heterocyclic Products from this compound

| Reagent | Resulting Heterocycle |

|---|---|

| Hydrazine (H₂NNH₂) | Furan-substituted Pyrazole |

| Hydroxylamine (H₂NOH) | Furan-substituted Isoxazole |

| Urea (H₂NCONH₂) | Furan-substituted Pyrimidine |

Historical Context and Evolution of Research on β-Diketones and their Esters

The study of β-diketones and their esters has a rich history spanning over a century. researchgate.net One of the foundational discoveries in this area was the Claisen condensation, first reported by Rainer Ludwig Claisen in 1887. wikipedia.orgnumberanalytics.comgeeksforgeeks.org This reaction, which forms β-keto esters from the base-catalyzed self-condensation of two ester molecules, became a cornerstone of synthetic organic chemistry for creating carbon-carbon bonds. masterorganicchemistry.comperlego.com

Early research, such as a 1940 study on the synthesis and properties of β-diketones, laid the groundwork for understanding their structure and reactivity. acs.org Over the decades, the synthetic methodologies have evolved significantly. While the classic Claisen condensation remains fundamental, numerous variations and new methods have been developed. These include "crossed" Claisen condensations between two different esters and the intramolecular version known as the Dieckmann condensation for forming cyclic products. numberanalytics.comgeeksforgeeks.org

More recent advancements have focused on developing more efficient and selective catalysts, including organocatalytic and metal-based systems, and expanding the scope of substrates. mdpi.comijpras.comnih.gov The focus of research has also shifted from simple synthesis to the application of these compounds as crucial intermediates in the synthesis of complex pharmaceuticals, ligands for metal complexes, and advanced materials, reflecting their enduring importance in modern chemistry. mdpi.comresearchgate.netijpras.com The first furan derivative, 2-furoic acid, was described even earlier by Carl Wilhelm Scheele in 1780, highlighting the long history of this particular heterocycle in chemical science. researchgate.net

Structure

3D Structure

属性

IUPAC Name |

ethyl 4-(furan-2-yl)-2,4-dioxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O5/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOCWOOZQZAFOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of Ethyl 4 Furan 2 Yl 2,4 Dioxobutanoate

Nucleophilic Addition and Subsequent Cyclization Reactions

The reactivity of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is dominated by the chemistry of its diketone system. The presence of a ketone at the C4 position (adjacent to the furan (B31954) ring) and a ketone at the C2 position (α to the ethyl ester) allows for regioselective reactions with binucleophiles like hydrazines and hydroxylamine (B1172632). These reactions typically proceed via an initial nucleophilic addition to one of the carbonyl groups, forming an intermediate which then undergoes an intramolecular condensation/dehydration reaction to yield a stable aromatic heterocycle.

The reaction of 1,3-dicarbonyl compounds with hydrazine and its derivatives is a classic and efficient method for the synthesis of the pyrazole core. organic-chemistry.org In the case of this compound, this reaction provides a direct route to highly functionalized pyrazole-3-carboxylates.

When this compound is treated with substituted hydrazines, such as phenylhydrazine, a cyclocondensation reaction occurs to furnish ethyl 5-(furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate. nih.gov The reaction is typically carried out by refluxing the reactants in a suitable solvent like ethanol or acetic acid. nih.gov

The mechanism involves the initial, more rapid attack of the substituted nitrogen of phenylhydrazine on the more reactive C4-keto group adjacent to the furan ring. This is followed by an intramolecular condensation, where the terminal nitrogen attacks the C2-keto group, leading to a dihydroxypyrazolidine intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrazole ring. asianpubs.org This regioselective process yields the 5-furyl-substituted pyrazole-3-carboxylate isomer.

Table 1: Synthesis of Pyrazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|---|---|---|

| This compound | Phenylhydrazine | Reflux in Acetic Acid | Ethyl 5-(furan-2-yl)-1-phenyl-1H-pyrazole-3-carboxylate |

Pyrazole carbohydrazides are valuable synthetic intermediates, often utilized for the preparation of other bioactive molecules. nih.gov These compounds can be synthesized from the corresponding pyrazole-3-carboxylates. The ethyl 5-(furan-2-yl)-1H-pyrazole-3-carboxylate, formed as described above, can be converted to 5-(furan-2-yl)-1H-pyrazole-3-carbohydrazide by reaction with hydrazine hydrate. nih.gov This transformation is a nucleophilic acyl substitution where the hydrazine acts as a nucleophile, attacking the ester carbonyl and displacing the ethoxide leaving group. The reaction is typically driven to completion by heating the pyrazole ester with an excess of hydrazine hydrate in a protic solvent like ethanol. nih.gov

Analogous to the reaction with hydrazines, the condensation of this compound with hydroxylamine hydrochloride provides a direct pathway to isoxazole derivatives. mdpi.com This reaction also proceeds through a cyclocondensation mechanism, where the nitrogen and oxygen atoms of hydroxylamine participate in the formation of the five-membered heterocyclic ring.

The reaction between this compound and hydroxylamine hydrochloride, often in the presence of a mild base like sodium acetate, yields ethyl 5-(furan-2-yl)isoxazole-3-carboxylate. molport.comorientjchem.org The base is required to liberate the free hydroxylamine from its hydrochloride salt. The cyclization occurs through the formation of an oxime intermediate, which then undergoes ring closure by the attack of the hydroxyl group onto the remaining carbonyl, followed by dehydration to form the aromatic isoxazole ring. orientjchem.org

The formation of the isoxazole ring is preceded by the formation of a key intermediate, an oxime. orgsyn.org In the reaction of this compound with hydroxylamine, the initial step is the nucleophilic attack of the nitrogen atom of hydroxylamine on one of the carbonyl carbons. This reaction can lead to the formation of ethyl 2-(hydroxyimino)-4-(furan-2-yl)-4-oxobutanoate. nih.govgentaur.com Under certain conditions, this oxime intermediate can be isolated. For instance, reacting a similar dioxobutanoate with hydroxylamine hydrochloride and sodium acetate in ethanol has been shown to yield the stable oxime without immediate cyclization. This intermediate exists as a mixture of E/Z isomers and is primed for subsequent cyclization to the isoxazole upon heating or treatment with acid. nih.gov

Table 2: Synthesis of Isoxazole Derivatives

| Reactant 1 | Reactant 2 | Conditions | Product / Intermediate |

|---|---|---|---|

| This compound | Hydroxylamine Hydrochloride, Sodium Acetate | Ethanol, Reflux | Ethyl 2-(hydroxyimino)-4-(furan-2-yl)-4-oxobutanoate |

Reactions with Semicarbazide Hydrochloride

The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazoles. ijraset.com this compound, possessing a β-diketone functionality, readily undergoes condensation and cyclization with semicarbazide hydrochloride to yield substituted pyrazole derivatives.

The reaction mechanism initiates with the nucleophilic attack of the terminal nitrogen atom of semicarbazide on one of the two electrophilic carbonyl carbons of the dioxobutanoate—typically the more reactive ketone at the C4 position adjacent to the furan ring. This is followed by dehydration to form a semicarbazone intermediate. The subsequent step involves an intramolecular nucleophilic attack by the second nitrogen atom of the semicarbazide moiety onto the remaining carbonyl group at the C2 position. A final dehydration step results in the formation of a stable, aromatic pyrazole ring. This transformation is a key example of how the dioxobutanoate serves as a scaffold for building more complex heterocyclic systems. nih.govchim.it The general pathway for this type of pyrazole synthesis is a well-established route in heterocyclic chemistry. ijtsrd.comorganic-chemistry.org

Table 1: Expected Products from Reaction with Semicarbazide Hydrochloride This table is based on established reactivity patterns of 1,3-diketones.

| Reactant | Reagent | Major Product | Heterocyclic Core |

|---|

Condensation and Annulation Reactions

The presence of an acidic methylene (B1212753) group situated between the two carbonyl functions makes this compound an excellent substrate for a variety of condensation and annulation reactions. These reactions leverage the nucleophilicity of the corresponding carbanion to form new carbon-carbon bonds, leading to the construction of complex cyclic and polycyclic structures.

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a strong, non-nucleophilic base widely employed as a catalyst in organic synthesis to promote reactions that require the abstraction of a proton. researchgate.net In the context of this compound, DBU can efficiently deprotonate the α-carbon (C3), generating a stabilized enolate. This enolate can then participate as a nucleophile in various condensation reactions.

DBU is known to catalyze a wide array of organic transformations, including cyclizations, eliminations, and condensation reactions, under mild conditions. researchgate.net For instance, DBU has been successfully used to mediate the synthesis of substituted furan derivatives and 1,4-dihydropyridines through condensation pathways. clockss.orgsemanticscholar.org The enolate generated from the dioxobutanoate can react with various electrophiles, such as aldehydes, ketones, or alkyl halides, in DBU-catalyzed processes to afford more complex molecular architectures. The efficiency and mild conditions associated with DBU catalysis make it a valuable tool for modifying the dioxobutanoate core. researchgate.net

The Friedländer synthesis is a powerful method for constructing quinoline rings through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. wikipedia.orgorganic-chemistry.org this compound is an ideal substrate to serve as the active methylene component in this reaction.

In a typical Friedländer annulation, the reaction is catalyzed by either acid or base. organicreactions.orgjk-sci.com The mechanism involves an initial aldol-type condensation between the enolate of the dioxobutanoate (generated in situ) and the carbonyl group of the 2-aminoaryl ketone. This is followed by a cyclization reaction where the amino group attacks the remaining carbonyl of the butanoate moiety, and subsequent dehydration leads to the formation of the aromatic quinoline ring system. wikipedia.org The use of precursors like this compound in this synthesis allows for the creation of highly functionalized quinolines, which are pivotal structures in medicinal chemistry. nih.govresearchgate.net

Table 2: Representative Friedländer Synthesis

| Methylene Component | Amino-Aryl Ketone Component | Catalyst | Product Class |

|---|

The reaction of β-ketoesters with arylidenemalononitriles provides a versatile route to highly substituted heterocyclic systems. Based on the reactivity of analogous compounds such as ethyl 4,4,4-trifluoro-3-oxobutanoate, this compound is expected to react readily with various arylidenemalononitriles in the presence of a base catalyst. researchgate.net

This reaction typically proceeds via a Michael addition, where the enolate of the dioxobutanoate attacks the β-carbon of the arylidenemalononitrile. The resulting intermediate can then undergo intramolecular cyclization through different pathways. Attack by the enol oxygen onto one of the nitrile groups can lead to the formation of a dihydropyran derivative after tautomerization. Alternatively, attack by the enol nitrogen (if ammonia or an amine is present) can lead to piperidine derivatives. The ratio of the resulting dihydropyran and piperidine products can be influenced by the specific substrates and reaction solvents used. researchgate.net

The dioxobutanoate backbone can be transformed into other heterocyclic systems, such as furan-2-ones (butenolides), through intramolecular cyclization reactions. Research has demonstrated that derivatives of the title compound can undergo such transformations. For instance, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, which can be synthesized from the parent dioxobutanoate, undergo intramolecular cyclization in the presence of a dehydrating agent like propionic anhydride. researchgate.netresearchgate.neturfu.ru This process forms N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides, clearly establishing a pathway for converting the butanoate chain into a furan-2-one ring. researchgate.netresearchgate.net Butenolides are significant structural motifs found in many bioactive natural products, making this transformation a synthetically valuable route. nih.gov

Reduction and Hydrogenation Chemistry

The multiple carbonyl groups and the furan ring in this compound offer several sites for reduction and hydrogenation, with selectivity being a key consideration.

The two ketone groups at positions C2 and C4 can be selectively reduced using common reducing agents. Sodium borohydride (NaBH₄) is a mild reducing agent that readily reduces ketones and aldehydes to the corresponding alcohols. chemguide.co.ukwikipedia.org The ester group is generally less reactive towards NaBH₄ under standard conditions, allowing for the selective reduction of the ketone functionalities. wikipedia.orgresearchgate.net More forcing conditions or stronger reducing agents like lithium aluminum hydride would be required to reduce the ester group as well.

Hydrogenation of the furan ring is also a possible transformation. Catalytic hydrogenation of furan derivatives typically leads to the corresponding saturated tetrahydrofuran compounds. escholarship.orgresearchgate.net This process often requires a metal catalyst, such as palladium or platinum, and a source of hydrogen gas. Achieving selective hydrogenation of the furan ring without affecting the carbonyl groups, or vice versa, would depend heavily on the choice of catalyst and reaction conditions. For example, specific catalysts have been developed to achieve complete saturation of furan rings in complex molecules with high yields while avoiding ring-opening. escholarship.org Enantioselective hydrogenation of the keto-ester functionality is also a possibility using chiral catalysts. ecnu.edu.cn

Table 3: Potential Reduction and Hydrogenation Products

| Reagent/Catalyst | Target Functionality | Primary Product |

|---|---|---|

| Sodium Borohydride (mild conditions) | Ketone groups (C2, C4) | Ethyl 4-(furan-2-yl)-2,4-dihydroxybutanoate |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Furan ring | Ethyl 4-(tetrahydrofuran-2-yl)-2,4-dioxobutanoate |

Catalytic Hydrogenation of 2,4-Dioxobutyrates (e.g., Palladium Black Catalysis)

Catalytic hydrogenation is a fundamental technique for the reduction of carbonyl compounds. For substrates like this compound, which contains two distinct ketone carbonyls and an ester carbonyl, achieving selective reduction is a significant synthetic challenge. The goal of such a reaction is typically to reduce one carbonyl group preferentially over the others.

The use of platinum group metal catalysts, such as palladium, is common for the hydrogenation of carbonyls. researchgate.net Palladium black, a high-purity, finely divided form of palladium, offers a large surface area for catalysis. In the context of 2,4-dioxobutyrates, catalytic hydrogenation can be directed towards the reduction of one or both keto groups. The selectivity of the reaction is highly dependent on the specific catalyst, solvent, temperature, and hydrogen pressure. researchgate.net For instance, under controlled conditions, it is possible to selectively reduce the α-keto group (C2) while leaving the γ-keto group (C4) and the ester untouched. This selectivity arises from the different electronic and steric environments of the two carbonyls.

Table 1: Factors Influencing Selectivity in Catalytic Hydrogenation

| Factor | Influence on Reaction Outcome |

| Catalyst Type | Different catalysts (e.g., Pd, Pt, Rh) exhibit varying affinities for different functional groups. The support material (e.g., carbon, alumina) also plays a crucial role. |

| Hydrogen Pressure | Higher pressures generally lead to more extensive reduction, potentially reducing both keto groups or even the furan ring. |

| Temperature | Increased temperature can decrease selectivity and lead to over-reduction or side reactions. |

| Solvent | The polarity and protic nature of the solvent can influence substrate-catalyst interactions and affect the reaction pathway. |

| Additives/Modifiers | The presence of acids, bases, or specific ligands can alter the catalyst's surface and enhance selectivity for a particular carbonyl group. |

Formation of 2-Hydroxy-4-oxobutyrates

A key transformation resulting from the controlled catalytic hydrogenation of this compound is the formation of Ethyl 4-(furan-2-yl)-2-hydroxy-4-oxobutanoate. This product is the result of the selective reduction of the C2 ketone to a secondary alcohol.

This selective conversion is a valuable synthetic step, as it transforms the β-diketone moiety into a β-hydroxy-γ-ketoester. This new arrangement of functional groups opens up further synthetic possibilities, including cyclization reactions or subsequent stereoselective reductions. The generation of a new chiral center at the C2 position also introduces the possibility of asymmetric synthesis, where a chiral catalyst or auxiliary can be used to produce a single enantiomer of the 2-hydroxy-4-oxobutyrate product.

Further Functionalization and Derivatization

The multiple functional groups on this compound serve as handles for extensive derivatization, allowing for its conversion into a variety of more complex molecules, particularly heterocyclic systems.

Conversion to 1,3,4-Oxadiazole Derivatives

The synthesis of 1,3,4-oxadiazoles is a common objective in medicinal chemistry due to their wide range of biological activities. jchemrev.com this compound can serve as a precursor to furan-substituted 1,3,4-oxadiazoles through a multi-step sequence.

The typical synthetic route involves two key steps:

Formation of a Hydrazide/Hydrazone Intermediate: The initial step is the reaction of the diketoester with hydrazine hydrate (NH₂NH₂). researchgate.netmdpi.com Hydrazine can react with both the ester and the ketone functionalities. Typically, it will first react with one of the highly reactive ketone groups to form a hydrazone. The ester group can then react with another equivalent of hydrazine, or undergo intramolecular reaction, to form a stable carbohydrazide intermediate.

Cyclodehydration: The resulting intermediate, containing both a hydrazone and a hydrazide moiety, can then be cyclized to form the 1,3,4-oxadiazole ring. This step is an intramolecular condensation that eliminates a molecule of water and is typically promoted by a dehydrating agent. nih.gov

Table 2: Common Reagents for 1,3,4-Oxadiazole Synthesis

| Step | Reagent | Purpose |

| Step 1 | Hydrazine Hydrate (NH₂NH₂·H₂O) | Reacts with the ester and/or ketone to form a key hydrazide or hydrazone intermediate. |

| Step 2 | Phosphorus Oxychloride (POCl₃) | A powerful dehydrating agent used to facilitate the ring-closing (cyclodehydration) step. nih.gov |

| Step 2 | Thionyl Chloride (SOCl₂) | An alternative dehydrating agent for the cyclization process. |

| Step 2 | Polyphosphoric Acid (PPA) | Acts as both a catalyst and a dehydrating medium at elevated temperatures. |

This transformation effectively converts the linear diketoester backbone into a stable, aromatic five-membered heterocyclic ring system.

Transformations with Carbonyl-Containing Reagents

The β-dicarbonyl portion of this compound is reactive towards other carbonyl-containing reagents, enabling multicomponent reactions. A prominent example is the Biginelli reaction, which synthesizes dihydropyrimidinones from an aldehyde, a β-dicarbonyl compound, and urea. mdpi.com

In this context, this compound can act as the β-dicarbonyl component. The reaction would proceed as follows:

An aromatic or aliphatic aldehyde (a carbonyl-containing reagent) condenses with urea.

The β-dicarbonyl system of the furan-dioxobutanoate adds to the resulting N-acylimine intermediate.

An intramolecular cyclization followed by dehydration yields a highly substituted dihydropyrimidinone derivative bearing a furan moiety.

This reaction is a powerful method for rapidly building molecular complexity, combining three separate components into a single heterocyclic product in one pot.

Reactivity of Polyketone Intermediates

The term "polyketone" aptly describes this compound, which possesses a 1,3-dicarbonyl system within its structure. This functionality is the source of much of its characteristic reactivity. A key feature of 1,3-dicarbonyls is their ability to exist in equilibrium with their enol tautomers. This keto-enol tautomerism is crucial as the enol form is a potent nucleophile.

The nucleophilic character of the enol intermediate allows the molecule to participate in a variety of classical organic reactions. For example, in the Feist-Benary furan synthesis, a 1,3-dicarbonyl compound reacts with an α-halo ketone in the presence of a base to form a new, substituted furan ring. youtube.com this compound could theoretically serve as the 1,3-dicarbonyl component in such a reaction to construct more complex poly-heterocyclic systems.

Table 3: Characteristic Reactions of the Polyketone Moiety

| Reaction Type | Reagent Class | Product Type |

| Knoevenagel Condensation | Aldehydes/Ketones | α,β-Unsaturated dicarbonyl compounds |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dicarbonyl compounds |

| Heterocycle Synthesis | Hydrazines, Hydroxylamine, Amidines | Pyrazoles, Isoxazoles, Pyrimidines |

| Alkylation | Alkyl Halides | C-alkylated 1,3-dicarbonyls |

The inherent reactivity of its polyketone structure makes this compound a versatile building block for the synthesis of a wide array of other molecules, particularly complex heterocyclic structures. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Elucidation Techniques for Reaction Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of an organic compound by mapping the chemical environments of its constituent protons (¹H) and carbon atoms (¹³C).

¹H NMR Spectral Analysis for Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate provides definitive information about the number of different types of protons and their neighboring environments. In a typical synthesis, the compound is dissolved in a deuterated solvent like deuterochloroform (CDCl₃). The resulting spectrum is expected to show distinct signals corresponding to the ethyl group and the furan (B31954) ring protons.

The ethyl group protons typically appear as a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) are adjacent to an oxygen atom and a methyl group, resulting in a signal around δ 4.40 ppm (quartet). The terminal methyl protons (-CH₃) are adjacent to the methylene group, leading to a signal further upfield at approximately δ 1.42 ppm (triplet).

The protons on the furan ring are in a unique electronic environment and exhibit characteristic shifts. The proton at the 5-position (H-5) of the furan ring is expected to appear at around δ 7.61 ppm, the proton at the 3-position (H-3) at δ 7.09 ppm, and the proton at the 4-position (H-4) at δ 7.50 ppm. A singlet is also observed for the methylene proton situated between the two carbonyl groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂CH₃ | 4.40 | Quartet |

| Furan H-5 | 7.61 | Triplet |

| Furan H-4 | 7.50 | Triplet |

| Furan H-3 | 7.09 | Singlet |

| -OCH₂CH₃ | 1.42 | Triplet |

¹³C NMR Spectral Analysis for Carbon Framework Determination

Complementing the proton data, ¹³C NMR spectroscopy identifies all non-equivalent carbon atoms in the molecule. The spectrum of this compound is anticipated to display signals for each of the ten carbon atoms in its structure.

Carbonyl carbons (C=O) are characteristically found at the low-field end of the spectrum, typically in the range of δ 160-220 ppm. The carbon atoms of the furan ring absorb in the aromatic region, while the sp³-hybridized carbons of the ethyl group appear at higher field strengths. Carbons bonded to electronegative oxygen atoms are deshielded and thus shifted downfield.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester) | ~165.4 |

| C=O (Ketone) | ~182.0 |

| C=O (Keto-ester) | ~193.0 |

| Furan C-2 | ~152.0 |

| Furan C-5 | ~147.0 |

| Furan C-3 | ~118.0 |

| Furan C-4 | ~112.0 |

| -OCH₂CH₃ | ~61.0 |

| Methylene (-CH₂-) | ~45.0 |

| -OCH₂CH₃ | ~14.0 |

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. The IR spectrum of this compound is expected to show strong absorption bands characteristic of its key functional groups.

The most prominent peaks would be due to the carbonyl (C=O) stretching vibrations. The presence of multiple carbonyl groups (ester and two ketones) would likely result in strong, sharp absorptions in the region of 1650-1750 cm⁻¹. Specifically, the ester C=O stretch is typically observed around 1735 cm⁻¹, while the ketone C=O stretches may appear at slightly lower wavenumbers. The C-O stretching of the ester group would also be visible, usually in the 1000-1300 cm⁻¹ range. Vibrations corresponding to the C=C bonds of the furan ring are expected in the 1500-1600 cm⁻¹ region. C-H stretching vibrations for both the furan ring and the aliphatic ethyl group will be present in the 2850-3100 cm⁻¹ range.

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | ~1735 |

| C=O (Ketone) | Stretch | ~1680-1715 |

| C=C (Furan) | Stretch | ~1500-1600 |

| C-O (Ester) | Stretch | ~1000-1300 |

| C-H (Aromatic/Aliphatic) | Stretch | ~2850-3100 |

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity and structure. For this compound (C₁₀H₁₀O₅), the expected molecular weight is approximately 210.18 g/mol . In high-resolution mass spectrometry (HRMS), the molecular ion peak ([M]⁺) would be observed at a precise m/z value corresponding to its exact mass.

The fragmentation pattern can also be predicted. Common fragmentation pathways would involve the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or carbon monoxide (CO) from the diketone moiety. The furan ring itself can also undergo characteristic fragmentation. Analysis of these fragment ions helps to piece together the molecular structure.

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, and oxygen) in a sample. The experimental results are then compared with the theoretical percentages calculated from the proposed molecular formula (C₁₀H₁₀O₅). A close correlation between the experimental and theoretical values provides strong evidence for the empirical and, subsequently, the molecular formula, thus validating the purity of the compound.

| Element | Theoretical % |

| Carbon (C) | 57.14 |

| Hydrogen (H) | 4.80 |

| Oxygen (O) | 38.06 |

Computational and Theoretical Investigations of Ethyl 4 Furan 2 Yl 2,4 Dioxobutanoate and Its Derivatives

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic level. For many furan (B31954) derivatives, DFT has been successfully applied to explore their chemical properties and reactivity. These studies provide a framework for how such an analysis would be conducted for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, even though specific data for this compound is absent.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's three-dimensional structure to find its most stable energetic state. This process would yield precise information on bond lengths, bond angles, and dihedral angles. A conformational analysis would further explore different spatial arrangements (conformers) of the molecule, particularly rotation around its single bonds, to identify the lowest-energy shapes it can adopt. While computational studies on the conformational preferences of other furan-based compounds exist, similar detailed analyses for this compound have not been published.

Electronic Structure Analysis: HOMO-LUMO Energy Gaps

The electronic properties of a molecule are key to its reactivity. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical stability and its tendency to participate in electronic transitions. A small gap often suggests higher reactivity. For numerous organic molecules, this value is routinely calculated, but it has not been specifically reported for this compound.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more detailed chemical picture of bonding and electron delocalization. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stability gained from these "hyperconjugative" interactions. This analysis helps to rationalize the molecule's structure and reactivity based on Lewis-like bonding concepts. A specific NBO analysis for this compound has not been located in published studies.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra

TD-DFT is a computational method used to predict the electronic absorption spectrum (e.g., UV-Vis spectrum) of a molecule. It calculates the energies of electronic transitions from the ground state to various excited states. This allows for the prediction of the wavelengths at which the molecule will absorb light, a property critical for applications in materials science and photochemistry. While TD-DFT has been used to study the spectra of furan and its derivatives, a simulated spectrum for this compound is not documented.

Theoretical Studies on Reaction Mechanisms and Selectivity

Theoretical studies are invaluable for mapping out the pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can determine the feasibility of a proposed mechanism and predict the selectivity of a reaction. Studies on related furan compounds have explored their roles in cycloaddition reactions and acid-catalyzed ring openings. However, theoretical investigations into the specific reaction mechanisms and selectivity involving this compound are not present in the current body of scientific literature.

Molecular Docking Simulations for Ligand-Receptor Interactions (focusing on binding modes and theoretical affinity)

Molecular docking simulations are a powerful computational tool utilized to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design and discovery, these simulations provide critical insights into the ligand-receptor interactions, elucidating the binding modes and estimating the theoretical binding affinity of potential drug candidates. For derivatives of this compound, molecular docking studies have been instrumental in identifying potential biological targets and understanding the structural basis for their activity.

Research into various furan-containing derivatives has demonstrated their potential to interact with a range of biological targets. For instance, studies on novel furan-azetidinone hybrids have identified them as potential inhibitors of enzymes in Escherichia coli, such as enoyl reductase and methionine aminopeptidase. ijper.org Similarly, derivatives of 4-(furan-2-yl) thiazol-2-amine have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key targets in inflammation. ekb.eg

The binding modes of these furan derivatives are characterized by a variety of molecular interactions, including hydrogen bonds, hydrophobic interactions, and pi-pi stacking. In the case of furan-azetidinone hybrids targeting E. coli enoyl reductase, specific interactions with amino acid residues such as PHE 94 and TYR 146 at the active site were observed. ijper.org For those targeting methionine aminopeptidase, hydrogen bonding with HIE 79 and pi-pi stacking with HIE 79 and TRP 221 were identified as crucial for binding. ijper.org

The theoretical affinity of these compounds is often quantified by a docking score, such as the Glide Score (GScore), which estimates the binding free energy. Lower docking scores typically indicate a higher binding affinity. For example, certain furan-azetidinone derivatives exhibited significant Glide Scores, suggesting strong binding to their respective enzyme targets. ijper.org

The following table summarizes the findings from molecular docking simulations of various furan derivatives, highlighting their target receptors, theoretical affinities, and key interacting residues.

| Compound Class | Specific Derivative/Compound | Target Receptor | Theoretical Affinity (Glide Score/Emodel) | Key Interacting Residues |

| Furan-azetidinone hybrid | Compound 4e | E. coli Enoyl Reductase | GScore: -9.195, Emodel: -73.407 | PHE 94, TYR 146 (pi-pi stacking) |

| Furan-azetidinone hybrid | Compound 4d | E. coli Enoyl Reductase | GScore: -9.039, Emodel: -60.997 | TYR 146 (pi-pi stacking) |

| Furan-azetidinone hybrid | Compound 4h | E. coli Methionine Aminopeptidase | GScore: -7.606, Emodel: -66.888 | HIE 79 (H-bond, pi-pi stacking), TRP 221 (pi-pi stacking) |

These computational investigations underscore the importance of the furan moiety in mediating interactions with biological macromolecules. The insights gained from these molecular docking studies are invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Applications of Ethyl 4 Furan 2 Yl 2,4 Dioxobutanoate As a Precursor in Advanced Materials and Biochemical Research

Role as a Building Block for Functional Metal Complexes

The β-dicarbonyl group within Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is an excellent chelating agent for a wide array of metal ions. Upon deprotonation, the resulting enolate can form stable, six-membered chelate rings with metal centers. This property allows the compound to serve as a versatile ligand for constructing functional metal complexes. Although direct synthesis of complexes from this specific ethyl ester is not extensively documented, the underlying furan-dicarbonyl scaffold is recognized for its coordination capabilities.

For instance, related furan-based dicarbonyl and bis(thiourea) ligands have been successfully used to synthesize dinuclear copper(II) and zinc(II) complexes. In these structures, the deprotonated ligand coordinates to the metal ions through its oxygen and/or sulfur donor atoms, creating stable, neutral compounds. vnu.edu.vn The ability of such building blocks to form predictable coordination geometries is fundamental to the development of materials with tailored magnetic, catalytic, or optical properties. The diphosphorus (B173284) complex [Cp2Mo2(CO)4(eta2-P2)] has also been employed as a building block for creating novel mixed-hybrid coordination polymers, illustrating the principle of using functionalized molecular units to generate complex supramolecular architectures. researchgate.net The structural features of this compound suggest its strong potential for similar applications in coordination chemistry.

Contributions to Organic Frameworks and Supramolecular Materials Research

The development of metal-organic frameworks (MOFs) and other supramolecular materials relies on the use of well-defined organic building blocks, or "linkers," that can self-assemble into extended, often porous, structures. The furan (B31954) ring in this compound imparts specific geometric and reactive properties that are highly desirable for this purpose.

Utility in the Synthesis of Small Molecule Semiconductor Building Blocks

Small molecule organic semiconductors are crucial components in next-generation electronic devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). alfa-chemistry.com These materials offer advantages over traditional inorganic semiconductors, including flexibility, low-cost processing, and tunable electronic properties through chemical synthesis. tcichemicals.com

Heterocyclic aromatic rings, particularly furan and thiophene, are foundational units in many high-performance organic semiconductors. The furan ring is electron-rich and can be incorporated into extended π-conjugated systems, which are essential for efficient charge transport. Research has demonstrated the synthesis of 2,5-diaryl furans as critical building blocks for optoelectronic materials and short-chain conjugated oligomers. semanticscholar.org this compound can serve as a valuable precursor for such systems. Through established synthetic transformations, the dioxobutanoate side chain can be modified or used as a reactive handle to couple with other aromatic units, thereby extending the π-conjugation and creating novel semiconductor materials with tailored energy levels and charge carrier mobilities. tcichemicals.com

Intermediate in the Development of Biochemical Probes and Enzyme Inhibitors

The scaffold of this compound is a key feature in the design of various enzyme inhibitors, where it acts as a pharmacophore that can interact with the active sites of biological targets. It serves as a crucial starting material for the synthesis of more complex molecules with therapeutic potential.

Protein Kinase B (PknB) is an essential serine/threonine protein kinase in Mycobacterium tuberculosis, playing a vital role in cell growth and division. This makes it an attractive target for the development of new antitubercular drugs. Derivatives of 4-oxo-crotonic acid containing a furan moiety have been identified as a promising class of PknB inhibitors. This compound serves as a key precursor for these derivatives. For example, it can be transformed into compounds like (E)-2-((tert-Butoxycarbonyl) amino) ethyl 4-(furan-2-yl)-4-oxobut-2-enoate, which have shown inhibitory activity against PknB.

Structure-activity relationship (SAR) studies are critical for optimizing the potency and selectivity of enzyme inhibitors. For furan-based inhibitors targeting kinases and other enzymes, several key principles have been established. Studies on furan-based salicylate (B1505791) synthase (MbtI) inhibitors, another potential antitubercular target, revealed that the furan oxygen can form crucial hydrogen bonds within the enzyme's active site. nih.gov The substitution pattern on adjacent aromatic rings significantly influences activity; for instance, replacing a nitro group with other functionalities while maintaining inhibitory potency is a key goal to avoid potential toxicity. nih.gov

In the context of PknB inhibitors derived from related scaffolds, SAR studies have shown that modifications to the substituent on the furan or an adjacent phenyl ring can dramatically alter binding affinity. The introduction of electron-withdrawing or bulky hydrophobic groups can enhance interactions with specific pockets in the ATP-binding site of the kinase. The general consensus from SAR studies on benzofuran (B130515) and other furan-based derivatives is that substitutions at key positions are crucial for cytotoxic and inhibitory activity. mdpi.com

| Stereochemistry | S- and R-forms of chiral derivatives can have different potencies. | Highlights the importance of 3D conformation for optimal enzyme-inhibitor fit. nih.gov |

HIV-1 integrase is an essential enzyme for viral replication, making it a prime target for antiretroviral therapy. The 4-aryl-2,4-dioxobutanoic acid scaffold is a well-established pharmacophore for potent HIV-1 integrase inhibitors. nih.govresearchgate.net These compounds function by chelating essential metal ions in the enzyme's active site, thereby blocking the DNA strand transfer process.

This compound is a direct precursor to this class of inhibitors. The ethyl ester can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, which is the active form of the inhibitor. This furan-containing diketo acid can then be used directly or serve as an intermediate for the synthesis of more complex derivatives. For example, the diketo acid (DKA) derivative S-1360, which features a substituted furan-2-yl group, was developed as a potent inhibitor of HIV-1 integrase. researchgate.net The synthesis of such compounds highlights the role of this compound as a versatile starting material in the development of novel antiviral agents.

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| (E)-2-((tert-Butoxycarbonyl) amino) ethyl 4-(furan-2-yl)-4-oxobut-2-enoate |

| Copper(II) |

| Zinc(II) |

| [Cp2Mo2(CO)4(eta2-P2)] |

| 2,5-diaryl furans |

| S-1360 |

Exploration of this compound in Novel Plant Growth Regulator Compounds: A Focus on Chemical Structure-Activity Relationships

The quest for novel and effective plant growth regulators has led researchers to explore a diverse range of chemical scaffolds. Among these, furan-containing compounds have garnered significant interest due to their inherent biological activity. A noteworthy example is this compound, a molecule that has been identified as a component in plant growth regulating compositions. This has spurred further investigation into its chemical structure and how modifications to its various moieties influence its efficacy as a plant growth regulator. Understanding these structure-activity relationships (SAR) is pivotal for the rational design of more potent and selective next-generation agricultural agents.

The core structure of this compound offers several points for chemical modification, each with the potential to significantly impact its biological activity. These include the furan ring, the ethyl ester group, and the 2,4-dioxobutanoate chain. Research in this area, while still emerging, has begun to shed light on the chemical features crucial for its plant growth regulatory effects.

The Influence of the Furan Moiety

While specific SAR studies on this compound are not extensively documented in publicly available literature, a patent for a plant growth regulating composition includes both "Mthis compound" and "this compound" as active ingredients. This suggests that the core furan-2,4-dioxobutanoate scaffold is crucial for activity. The patent also lists a variety of other 4-substituted-2,4-dioxobutanoates, where the furan ring is replaced by other aromatic or heterocyclic systems such as phenyl or thiophenyl groups. The inclusion of these analogs implies that while the furan ring is effective, other cyclic systems can also confer plant growth regulating properties, though likely with varying potencies.

The Role of the Ester Group

The ethyl ester group in this compound is another critical feature influencing its activity. Ester groups can affect the molecule's solubility, lipophilicity, and its ability to be transported across plant cell membranes. Furthermore, the ester can be subject to hydrolysis by plant enzymes, potentially releasing the corresponding carboxylic acid as the active form of the molecule.

The aforementioned patent lists both the methyl and ethyl esters of 4-(furan-2-yl)-2,4-dioxobutanoate, indicating that variation in the alkyl chain of the ester is tolerated and may influence the compound's performance. Generally, modifying the ester group can fine-tune the compound's pharmacokinetic properties within the plant. For example, a longer or more branched alkyl chain could increase lipophilicity, potentially enhancing uptake through the waxy cuticle of leaves. Conversely, a smaller alkyl group like methyl might lead to faster hydrolysis and release of the active acid form.

Modifications to the 2,4-Dioxobutanoate Chain

The 2,4-dioxobutanoate chain provides a specific spatial arrangement of carbonyl groups, which is likely essential for interaction with the target receptor or enzyme. The presence of two keto groups creates a reactive and versatile chemical entity capable of participating in various biological interactions.

Systematic studies on related β-dicarbonyl compounds in other biological contexts have shown that the distance and relative orientation of the carbonyl groups are critical for activity. Any modification that alters this arrangement, such as changing the length of the carbon chain or introducing substituents, would be expected to have a profound impact on the plant growth regulatory effects of this compound.

While detailed, publicly accessible research focusing solely on the structure-activity relationships of this compound for plant growth regulation is limited, the existing patent literature provides a foundation for inferring general SAR principles. The data presented in these documents, though not quantitative, suggests that the furan ring, the ester functionality, and the dioxobutanoate chain all play important roles in the molecule's biological activity. Future research involving the systematic synthesis and biological evaluation of a focused library of analogs is necessary to fully elucidate the intricate structure-activity relationships and to unlock the full potential of this chemical class in the development of novel plant growth regulators.

Summary of Inferred Structure-Activity Relationships

| Molecular Moiety | Structural Variation | Inferred Impact on Plant Growth Regulatory Activity |

| Furan Ring | Replacement with other aromatic/heterocyclic rings (e.g., phenyl, thiophenyl) | The core cyclic structure is important for activity, but the specific heteroatom and ring electronics can modulate potency. |

| Ester Group | Variation of the alkyl chain (e.g., methyl vs. ethyl) | Affects solubility, lipophilicity, and rate of hydrolysis to the active carboxylic acid form, thereby influencing uptake and bioavailability. |

| 2,4-Dioxobutanoate Chain | Presence of two keto groups | The specific arrangement of the dicarbonyl functionality is likely crucial for target binding and biological activity. |

常见问题

Q. What are the established synthetic routes for Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate?

The compound is typically synthesized via condensation reactions involving diethyl oxalate and furan-containing precursors. A common method involves:

- Step 1 : Base-catalyzed condensation of diethyl oxalate with a furan-substituted acetyl compound (e.g., 3-acetylindole derivatives) to form the dioxobutanoate intermediate .

- Step 2 : Cyclization or functionalization using reagents like hydroxylamine hydrochloride for heterocycle formation .

- Step 3 : Hydrolysis or coupling reactions (e.g., EDC/HOBt-mediated amidation) to generate derivatives .

Key solvents include ethanol, DMF, or dichloromethane, with sodium ethoxide or tripropyl amine as common bases .

Q. What spectroscopic techniques are essential for characterizing this compound?

- IR Spectroscopy : Identifies carbonyl (C=O) stretches at ~1720–1750 cm⁻¹ and furan ring vibrations (~1500–1600 cm⁻¹) .

- NMR :

- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., [M+Na]+ peaks) and fragmentation patterns .

Q. How should researchers handle stability and storage of this compound?

- Storage : Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation or moisture absorption .

- Stability : Monitor via TLC or HPLC for decomposition (e.g., ester hydrolysis under acidic/basic conditions) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in furan-containing dioxobutanoate synthesis?

- Catalyst Screening : Test bases like NaH, K₂CO₃, or DBU; sodium ethoxide in DMF achieves ~55–89% yield in similar systems .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance reaction rates vs. ethanol, which may favor side-product formation .

- Temperature Control : Reactions at 0–25°C reduce side reactions (e.g., over-oxidation) .

Q. How do discrepancies in reported biological activity (e.g., IC₅₀ values) arise, and how can they be resolved?

Discrepancies may stem from:

- Assay Variability : Differences in cell lines (e.g., hepatocellular carcinoma vs. bacterial models) .

- Purity : Impurities >5% alter activity; validate via HPLC (>95% purity) .

- Structural Analogues : Compare with fluorinated or brominated derivatives (e.g., 4-(4-chlorophenyl) variants show altered enzyme binding) .

Q. What computational methods aid in predicting the reactivity of this compound?

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be addressed?

Q. What strategies are effective for derivatizing this compound for coordination chemistry applications?

Q. How does the furan ring influence the compound’s electronic properties?

- Electron-Donating Effects : The furan oxygen enhances conjugation, stabilizing the diketone moiety and increasing electrophilicity .

- Comparative Studies : Replace furan with thiophene or pyrrole to assess π-electron density changes via cyclic voltammetry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。